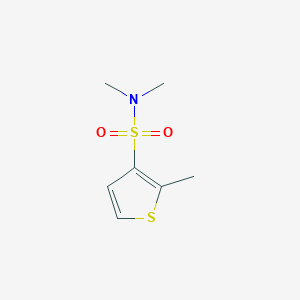
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a long hexadecyl chain attached to an amino group, which is further connected to a propane-1,3-diol backbone. The compound’s structure imparts unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of hexadecylamine with formaldehyde and a suitable diol. One common method is the Mannich reaction, where hexadecylamine reacts with formaldehyde and propane-1,3-diol under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol is largely dependent on its interaction with biological membranes. The long hydrophobic hexadecyl chain allows the compound to integrate into lipid bilayers, while the hydrophilic amino and hydroxyl groups facilitate interactions with aqueous environments. This amphiphilic nature enables the compound to modulate membrane fluidity and permeability, making it useful in various biomedical applications.
Comparison with Similar Compounds
Similar Compounds
2-(Octadecylamino)-2-(hydroxymethyl)propane-1,3-diol: Similar structure with an octadecyl chain instead of a hexadecyl chain.
2-(Dodecylamino)-2-(hydroxymethyl)propane-1,3-diol: Contains a shorter dodecyl chain.
2-(Hexadecylamino)-2-(hydroxymethyl)butane-1,4-diol: Variation in the diol backbone.
Uniqueness
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol stands out due to its specific chain length and diol backbone, which confer unique physicochemical properties. These properties make it particularly effective in applications requiring specific amphiphilic characteristics, such as in surfactant formulations and membrane studies.
Properties
Molecular Formula |
C20H43NO3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-(hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-20(17-22,18-23)19-24/h21-24H,2-19H2,1H3 |
InChI Key |
ZXXNITCZQHAWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


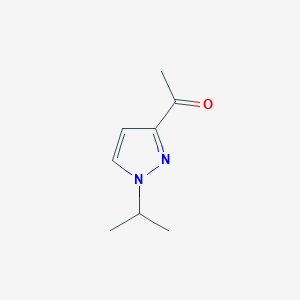
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
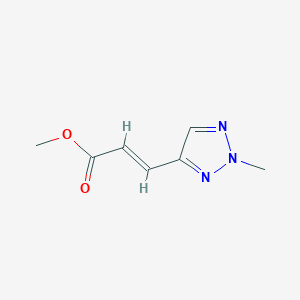
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
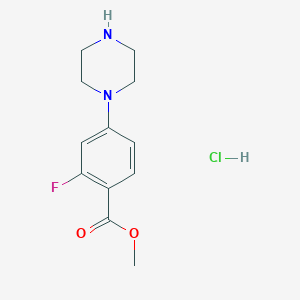
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
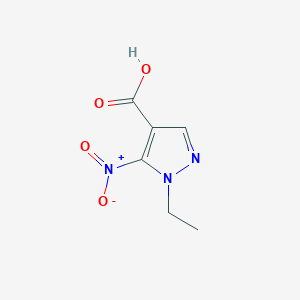
![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
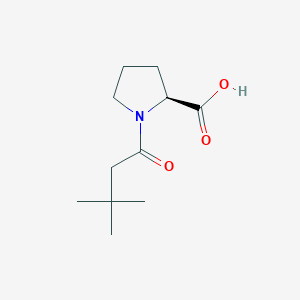
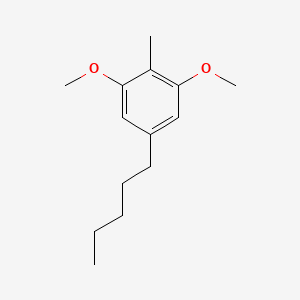


![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
